2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group and a morpholino group attached to an acetamide backbone
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , and some have shown anticancer activity
Mode of Action
Similar compounds have been found to inhibit bacterial cell division and display cytotoxicity against several human cancer cell lines . The exact interaction of this compound with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Similar compounds have been found to affect pathways related to bacterial cell division and cancer cell proliferation . The downstream effects of these pathway alterations are subjects for further investigation.
Result of Action
Similar compounds have been found to inhibit bacterial growth and display cytotoxicity against several human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide typically involves the reaction of phenoxyacetic acid with 2-(2-phenylmorpholino)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the phenoxy group to a phenol.
Substitution: The compound can participate in substitution reactions, where the phenoxy or morpholino groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce phenol derivatives.
Scientific Research Applications
2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Phenoxyacetamide: Shares the phenoxy group but lacks the morpholino group.
Morpholinoacetamide: Contains the morpholino group but lacks the phenoxy group.
Phenylacetamide: Contains the phenyl group but lacks both the phenoxy and morpholino groups.
Uniqueness: 2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide is unique due to the presence of both phenoxy and morpholino groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(16-25-18-9-5-2-6-10-18)21-11-12-22-13-14-24-19(15-22)17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUSMFHYFWZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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